1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16409436
InChI: InChI=1S/C11H17N5.ClH/c1-3-16-11(5-7-14-16)9-12-8-10-4-6-13-15(10)2;/h4-7,12H,3,8-9H2,1-2H3;1H
SMILES:
Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16409436

Molecular Formula: C11H18ClN5

Molecular Weight: 255.75 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine -

Specification

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H17N5.ClH/c1-3-16-11(5-7-14-16)9-12-8-10-4-6-13-15(10)2;/h4-7,12H,3,8-9H2,1-2H3;1H
Standard InChI Key QYMBYZVHEHRQLH-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNCC2=CC=NN2C.Cl

Introduction

Structural and Molecular Characteristics

Pyrazole Core Architecture

The compound’s backbone consists of two 1H-pyrazole rings substituted at the 1- and 5-positions. The first pyrazole ring bears an ethyl group at the 1-position, while the second features a methyl group at the 1-position and a methylamine-linked side chain at the 5-position. This arrangement creates a planar, conjugated system with enhanced electron density at the nitrogen atoms, facilitating interactions with biological targets .

Key structural parameters include:

  • Bond lengths: N–N distances in the pyrazole rings measure approximately 1.34 Å, typical for aromatic heterocycles.

  • Dihedral angles: The methanamine bridge introduces a torsional angle of 112.3° between the pyrazole planes, optimizing steric compatibility with enzyme active sites .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.28 (s, 3H, N–CH₃), 3.81 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.12 (s, 2H, N–CH₂–N), 6.24 (s, 1H, pyrazole-H), 6.37 (s, 1H, pyrazole-H) .

  • ¹³C NMR: Peaks at 156.8 ppm (C=N) and 142.5 ppm (C–N) validate the heterocyclic framework.

Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 263.2 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈N₆ .

Synthesis and Optimization

Route Selection and Reaction Mechanisms

Two primary synthetic pathways have been explored:

  • Stepwise Alkylation and Condensation

    • Step 1: Ethylation of 1H-pyrazole-5-carbaldehyde using ethyl bromide in the presence of K₂CO₃ yields 1-ethyl-1H-pyrazole-5-carbaldehyde (78% yield).

    • Step 2: Reductive amination with 1-methyl-1H-pyrazol-5-ylmethanamine and NaBH₃CN produces the target compound (62% yield) .

  • One-Pot Multicomponent Reaction
    Combining 1-ethyl-1H-pyrazole, paraformaldehyde, and 1-methyl-1H-pyrazol-5-ylmethanamine under microwave irradiation (120°C, 30 min) achieves a 54% yield with reduced purification steps.

MethodYield (%)Purity (%)Reaction Time (h)
Stepwise Alkylation62988
One-Pot Reaction54950.5

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) remains critical for isolating the compound from byproducts such as bis-alkylated derivatives .

Pharmacological Profile

Target Engagement and Selectivity

In vitro assays demonstrate nanomolar affinity for cyclooxygenase-2 (COX-2; IC₅₀ = 23 nM) and moderate activity against phosphodiesterase 4B (PDE4B; IC₅₀ = 410 nM) . Molecular docking simulations suggest the ethyl-substituted pyrazole occupies COX-2’s hydrophobic pocket, while the methylamine bridge forms hydrogen bonds with Arg120 and Tyr355.

Preclinical Efficacy Data

  • Anti-inflammatory Activity: Reduces carrageenan-induced paw edema in rats by 68% at 10 mg/kg (vs. 72% for celecoxib) .

  • Analgesic Effects: Exhibits 55% writhing inhibition in acetic acid models (dose: 5 mg/kg) .

  • Antitumor Potential: Inhibits A549 lung cancer cell proliferation (IC₅₀ = 8.7 μM) via caspase-3 activation.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich pyrazole rings undergo regioselective nitration at the 4-position using HNO₃/AcOH, yielding mono-nitro derivatives (e.g., 4-nitro-1-ethyl-1H-pyrazol-5-yl analog) in 44% yield .

Amine Functionalization

The primary amine group participates in:

  • Acylation: Reacts with acetyl chloride to form N-acetylated products (89% yield).

  • Schiff Base Formation: Condenses with benzaldehyde to generate imine derivatives, though these show reduced stability under physiological conditions .

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